

# Crystal Structure of 4-Methoxy-3-nitrobiphenyl: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Methoxy-3-nitrobiphenyl

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This technical guide provides an in-depth analysis of the crystal structure of **4-Methoxy-3-nitrobiphenyl** ( $C_{13}H_{11}NO_3$ ), an important intermediate in the synthesis of agrochemicals. The following sections detail the crystallographic data, experimental protocols for synthesis and crystallization, and the methodology for structural determination, offering a comprehensive resource for researchers in medicinal chemistry and materials science.

## Crystallographic Data Summary

The crystal structure of **4-Methoxy-3-nitrobiphenyl** was determined by single-crystal X-ray diffraction. The compound crystallizes in an orthorhombic system. A summary of the key crystallographic data and refinement parameters is presented in the tables below.

## Table 1: Crystal Data and Structure Refinement

Parameter	Value
Empirical Formula	<chem>C13H11NO3</chem>
Formula Weight	229.23 g/mol
Temperature	296 K
Wavelength (Mo K $\alpha$ )	0.71073 Å
Crystal System	Orthorhombic
Space Group	Pbca
Unit Cell Dimensions	
a	7.2464 (14) Å
b	14.416 (3) Å
c	21.270 (4) Å
Volume	2221.9 (7) Å <sup>3</sup>
Z	8
Calculated Density	1.371 Mg/m <sup>3</sup>
Absorption Coefficient ( $\mu$ )	0.10 mm <sup>-1</sup>
F(000)	960
Crystal Size	0.20 × 0.18 × 0.15 mm
Data Collection	
Diffractometer	Enraf–Nonius CAD-4
Reflections Collected	23696
Independent Reflections	2067 [R(int) = 0.042]
Reflections with $I > 2\sigma(I)$	1767
Refinement	
Refinement Method	Full-matrix least-squares on $F^2$

Data / Restraints / Parameters	2067 / 0 / 155
Goodness-of-fit on $F^2$	1.00
Final R indices [ $I > 2\sigma(I)$ ]	$R_1 = 0.047$ , $wR_2 = 0.134$
R indices (all data)	$R_1 = 0.058$ , $wR_2 = 0.143$
Largest diff. peak and hole	0.30 and -0.21 $e\AA^{-3}$

Data sourced from reference[1].

## Table 2: Key Molecular Geometry Parameters

Feature	Value
Dihedral angle between benzene rings	36.69 (2)°
Orientation of nitro group to its benzene ring	29.12 (14)°
Orientation of methoxy group to its benzene ring	2.14 (12)°

Data sourced from reference[1].

## Experimental Protocols

The synthesis and crystallization of **4-Methoxy-3-nitrobiphenyl**, along with the subsequent X-ray diffraction analysis, followed established chemical and crystallographic procedures.[1]

## Synthesis of 4-Methoxy-3-nitrobiphenyl

The synthesis of the title compound was achieved through the methylation of 3-nitrobiphenyl-4-ol.[1]

- Preparation of Reactants: A solution of 3-nitrobiphenyl-4-ol (2 g, 9.3 mmol) was prepared in acetone (20 ml). A separate solution of dimethyl sulfate (1.2 g, 18 mmol) was prepared.
- Reaction: The solution of 3-nitrobiphenyl-4-ol was added slowly to the dimethyl sulfate solution in an ice bath.

- Incubation: The reaction mixture was stirred for 48 hours at room temperature.
- Isolation: The solvent was removed by evaporation on a rotary evaporator to yield the final product, **4-Methoxy-3-nitrobiphenyl**.<sup>[1]</sup>

## Crystal Growth

Single crystals suitable for X-ray diffraction were obtained by slow evaporation.<sup>[1]</sup>

- Dissolution: The synthesized **4-Methoxy-3-nitrobiphenyl** was dissolved in ethanol.
- Evaporation: The solution was allowed to stand at room temperature, permitting the slow evaporation of the solvent.
- Crystal Formation: Colorless block-like crystals of the title compound formed over time.<sup>[1]</sup>

## X-ray Crystallography

The determination of the crystal structure was performed using single-crystal X-ray diffraction techniques.

- Data Collection: An Enraf–Nonius CAD-4 diffractometer was used for data collection.<sup>[1]</sup>
- Structure Solution and Refinement: The structure was solved using SHELXS97 and refined using SHELXL97 software.<sup>[1]</sup> Molecular graphics were generated using SHELXTL.<sup>[1]</sup>
- Hydrogen Atom Treatment: Hydrogen atoms were positioned geometrically and constrained to ride on their parent atoms.<sup>[1]</sup>

## Workflow and Logical Relationships

The following diagram illustrates the experimental workflow from the synthesis of the compound to the final determination of its crystal structure.



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### Experimental workflow for **4-Methoxy-3-nitrobiphenyl**.

This guide provides a detailed overview of the crystal structure of **4-Methoxy-3-nitrobiphenyl**, intended to be a valuable resource for professionals in the fields of chemical research and drug development. The presented data and protocols are based on peer-reviewed scientific literature.

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## References

- 1. 4-Methoxy-3-nitrobiphenyl - PMC [pmc.ncbi.nlm.nih.gov]
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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)